molecular formula C6H7ClN2O B094835 3-Chloro-6-ethoxypyridazine CAS No. 17321-20-9

3-Chloro-6-ethoxypyridazine

Cat. No. B094835
CAS RN: 17321-20-9
M. Wt: 158.58 g/mol
InChI Key: FFEBQGWXQGASGB-UHFFFAOYSA-N
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Description

The compound 3-Chloro-6-ethoxypyridazine is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with the molecular formula C_4H_4N_2. While the provided papers do not directly discuss 3-Chloro-6-ethoxypyridazine, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound . For instance, studies on 3-chloro-6-methoxypyridazine and 3-chloro-5-methoxypyridazine suggest that the ethoxy group in 3-Chloro-6-ethoxypyridazine would likely influence its physical and chemical properties, as well as its spectroscopic characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 3-chloro-5-methoxypyridazine, involves the protection of nitrogen atoms, selective displacement reactions, and catalytic hydrogenation . Similar methods could potentially be applied to synthesize 3-Chloro-6-ethoxypyridazine, with the ethoxy group introduced through a nucleophilic substitution reaction. Additionally, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides provides a precedent for the manipulation of chloro- and methoxy- substituents on a pyridazine ring, which could be adapted for the ethoxy analogue.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been extensively studied using various spectroscopic techniques and quantum chemical methods . For example, DFT calculations have been used to predict the geometry and vibrational frequencies of these molecules . These studies suggest that 3-Chloro-6-ethoxypyridazine would likely have a planar structure with characteristic vibrational modes that could be identified by spectroscopic methods.

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be quite diverse. For instance, the synthesis of novel thieno[2,3-c]pyridazines and the acid-catalysed rearrangement of oxazines to pyridine oxides demonstrate the potential for pyridazine derivatives to undergo various chemical transformations. These reactions often involve nucleophilic substitution, cyclocondensation, and rearrangement processes, which could also be relevant to the chemical behavior of 3-Chloro-6-ethoxypyridazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their substituents. The presence of a chloro group can affect the electron density and reactivity of the molecule . The ethoxy group, being an electron-donating substituent, would likely impact the acidity/basicity and the overall polarity of 3-Chloro-6-ethoxypyridazine. Moreover, the synthesis and molecular structure studies of similar compounds provide insights into the potential tautomeric equilibria and the impact of substituents on the molecular stability and reactivity.

Scientific Research Applications

  • Synthesis and Chemical Analysis :

    • A large-scale synthesis method for a related compound, 3-chloro-5-methoxypyridazine, was developed, demonstrating the feasibility of synthesizing complex pyridazine derivatives on a large scale (Bryant, Kunng, & South, 1995).
    • Structural, vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine provided insights into the spectroscopic properties of similar molecules (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
  • Potential in Anticancer Research :

    • A study on the synthesis of potential anticancer agents involving pyridazine derivatives, including 3-chloro-6-ethoxypyridazine, indicated their potential impact on cancer cell proliferation and survival in animal models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
  • Antimicrobial Applications :

    • Research into the synthesis of 3-acetamido-6-alkoxypyridazine derivatives, closely related to 3-Chloro-6-ethoxypyridazine, showed significant in vitro effects on pathogenic bacteria, suggesting potential antimicrobial applications (Horie, 1963).
  • Synthesis Techniques and Novel Compounds :

    • Novel synthetic routes for derivatives of 3-chloro-6-ethoxypyridazine have been explored, highlighting the versatility and potential for creating a variety of functionalized molecules (Ju, 2011).
    • Another study on the synthesis of novel thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, a similar compound, to develop new molecules with potential antibacterial activity (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
  • Electrochemical Methods in Synthesis :

    • A nickel-catalyzed electrochemical method for preparing functionalized aryl- and heteroarylpyridazines, including derivatives of 3-chloro-6-ethoxypyridazine, was reported, showing the effectiveness of electrochemical approaches in pyridazine synthesis (Sengmany et al., 2007).

Safety And Hazards

The safety information for 3-Chloro-6-ethoxypyridazine includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-chloro-6-ethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEBQGWXQGASGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294083
Record name 3-chloro-6-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-ethoxypyridazine

CAS RN

17321-20-9
Record name 17321-20-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-ethoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Al-Awadi, R Taylor - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… Arising from our preparative procedure, we also had available 3-chloro-6-ethoxypyridazine (VI) and 2-chloro-4-ethoxypyrimidine (VII) and have therefore obtained rate data for these, so …
Number of citations: 10 pubs.rsc.org
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com
SA Al-Awadi, NA Al-Awadi, HH Dib… - Journal of Analytical and …, 2022 - Elsevier
Five N-arylidene-N’-pyrazin-2-ylhydrazines, series (1a-e) and five N-arylidene-N’-pyrimidin-2-ylhydrazines, series (2a-e) were synthesized and characterized: four of the former series …
Number of citations: 2 www.sciencedirect.com
M Jack - pubs.rsc.org
… Relative rates of pyrolysis of 2-ethoxypyrazine, 3-ethoxypyridazine, 2- and 4-ethoxypyridimidine, 3-chloro-6-ethoxypyridazine, and 2-chloro-4-ethoxypyrimidine: the effect of the aza 'sub…
Number of citations: 0 pubs.rsc.org
JW Mason, DL Aldous - Pyridazines in The Chemistry of …, 2009 - books.google.com
… Thus the halogen in 3-chloro-6ethoxypyridazine is more difficult to replace than that of 3-chloropyridazine (Eq. 53)(103, 227). The amino group is one of the most potent electron donors, …
Number of citations: 1 books.google.com
MA Abdel-Rahman, MF Shibl, MAM Mahmoud - Scientific Reports, 2023 - nature.com
This work reports a thermo-kinetic study on unimolecular thermal decomposition of some ethoxyquinolines and ethoxyisoquinolines derivatives (1-ethoxyisoquinoline (1-EisoQ), 2-…
Number of citations: 2 www.nature.com
RN Castle, K Kaji - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A series of pyridazines and pyridazones have been prepared substituted with alkyl, alkoxyl, halogen, mercapto, substituted mercapto, phenyl, morpholino, piperidino, styryl, substituted …
Number of citations: 26 onlinelibrary.wiley.com
AP Cooney - pubs.rsc.org
… Relative rates of pyrolysis of 2-ethoxypyrazine, 3-ethoxypyridazine, 2- and 4ethoxypyridimidine, 3-chloro-6-ethoxypyridazine, and 2-chloro-4ethoxypyrimidine: the effect of the aza ‘…
Number of citations: 0 pubs.rsc.org
AM Bhagwat - 2010 - scholar.archive.org
With regards to the helpful comments made by the examiners on this thesis, the following amendments and corrections have been made. p 7, line 24 and P 88, line 2:“bioaffinity” for “…
Number of citations: 2 scholar.archive.org
AE Jemmett - 1957 - search.proquest.com
… 3-Chloro-6-ethoxypyridazine (1*6 g . ) was added to a mixture of an ilin e (0*97 g * ) and sodium carbonate (0.5 g . ) and the whole was then heated to 100C* …
Number of citations: 3 search.proquest.com

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